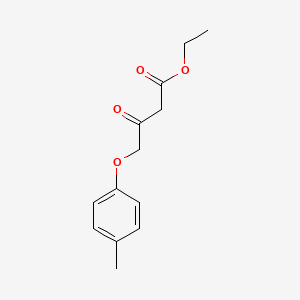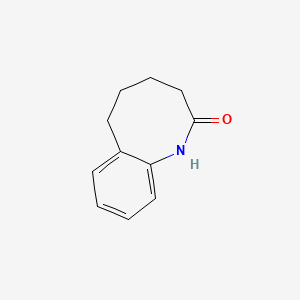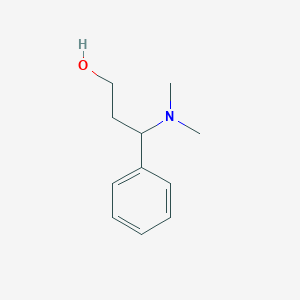
3-(Dimethylamino)-3-phenylpropan-1-ol
Descripción general
Descripción
The compound “3-(Dimethylamino)-3-phenylpropan-1-ol” is an organic compound that contains a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), a dimethylamino group (consisting of a nitrogen atom bonded to two methyl groups), and a propan-1-ol group (a three-carbon chain with a hydroxyl group at one end) .
Molecular Structure Analysis
The molecular structure of “3-(Dimethylamino)-3-phenylpropan-1-ol” would likely be influenced by the presence of the phenyl, dimethylamino, and propan-1-ol groups .Chemical Reactions Analysis
Again, while specific reactions involving “3-(Dimethylamino)-3-phenylpropan-1-ol” are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution, elimination, and addition .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Dimethylamino)-3-phenylpropan-1-ol” would be influenced by its molecular structure. For example, the presence of the polar hydroxyl and dimethylamino groups would likely make the compound polar and potentially soluble in water .Aplicaciones Científicas De Investigación
Enantioselective Reduction in Drug Synthesis
3-(Dimethylamino)-3-phenylpropan-1-ol is a crucial intermediate in the synthesis of antidepressants. Its production can be enhanced through the semi-rational engineering of carbonyl reductase enzymes. For instance, mutations in the Sporobolomyces salmonicolor carbonyl reductase significantly improved the enantioselectivity in producing this compound, making it a valuable asset in drug synthesis (Zhang et al., 2015).
Chemical Synthesis and Reactions
The compound has been synthesized through various chemical reactions, demonstrating its versatility in organic chemistry. For example, it can be prepared from benzaldehyde and malonic acid using the Knoevenagel reaction, followed by reduction processes (Xiang, 2006). Additionally, its interaction with mesyl chloride and phenols through an azetidinium ion approach has been studied, revealing insights into its chemical behavior and potential applications (O’Brien et al., 2002).
Role in Antidepressant Development
3-(Dimethylamino)-3-phenylpropan-1-ol serves as a key chiral intermediate in the asymmetric synthesis of certain antidepressants, like fluoxetine. This highlights its importance in the development of pharmaceuticals targeting mental health conditions (He Shan-zhen, 2009).
Potential Antimicrobial Applications
Research has indicated that 3-phenylpropan-1-ol, a related compound, exhibits inhibitory action against Pseudomonas aeruginosa. This suggests potential antimicrobial applications for similar compounds, including 3-(dimethylamino)-3-phenylpropan-1-ol (Richards & McBride, 1973).
Implications in Cancer Research
The compound has been linked to the study of cytotoxins towards human colon cancer cells. Certain derivatives show significant cytotoxic activity, making them potential candidates for cancer treatment research (Pati et al., 2007).
Versatility in Chemical Reactions
It has been utilized in various chemical reactions, such as the KHSO4-assisted Michael Addition-elimination reaction, demonstrating its versatility in organic synthesis (Devi et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(dimethylamino)-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)11(8-9-13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTVKPNWVGBWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-3-phenylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



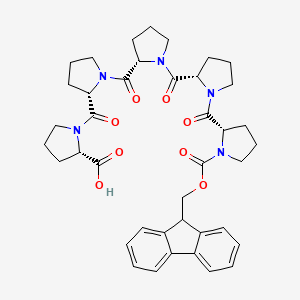
![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)
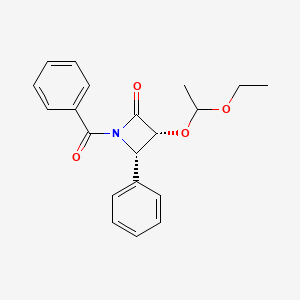
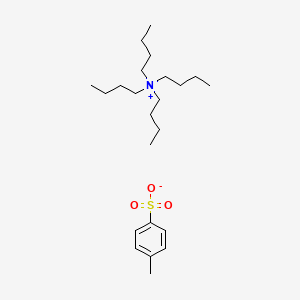
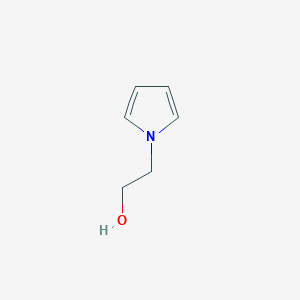
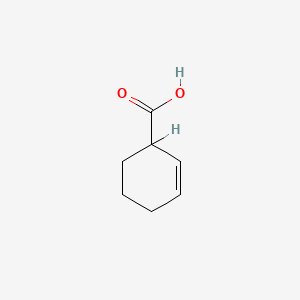
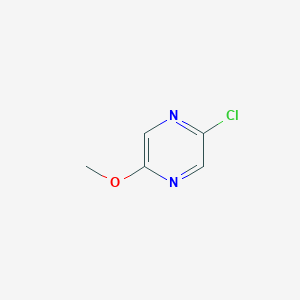
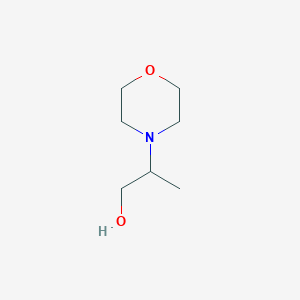
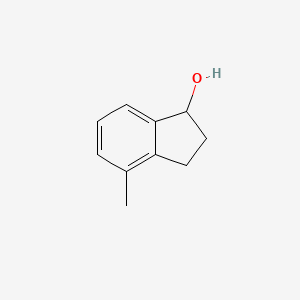
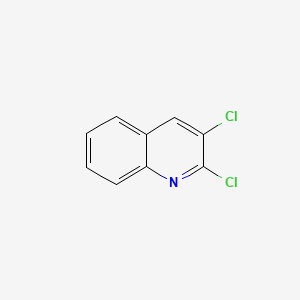
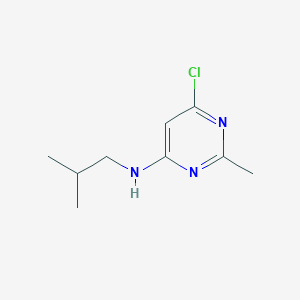
![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)
